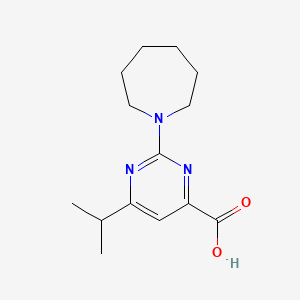

2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(azepan-1-yl)-6-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10(2)11-9-12(13(18)19)16-14(15-11)17-7-5-3-4-6-8-17/h9-10H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKKIHVSQVIULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)N2CCCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the azepane and isopropyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chloro-6-isopropylpyrimidine with azepane in the presence of a base such as sodium hydride can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The azepane and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmacological Applications

1. Histamine H4 Receptor Antagonism

The compound has been identified as a potential inhibitor of the Histamine H4 receptor (H4R), which is implicated in various conditions, including tinnitus. Inhibiting H4R may alleviate symptoms associated with this auditory disorder by modulating inflammatory responses in the cochlea. The compound's role as an antagonist could help in developing new treatments for tinnitus by reducing the hyperactivity of H4R signaling pathways .

2. Anti-inflammatory Properties

Research indicates that compounds similar to 2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid can inhibit the activity of enzymes such as cytosolic phospholipase A2α (cPLA2α), which is crucial in the biosynthesis of pro-inflammatory mediators. By inhibiting cPLA2α, these compounds may serve as effective anti-inflammatory agents, potentially useful in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the azepane and pyrimidine moieties can significantly affect the compound's potency and selectivity towards H4R and cPLA2α. For instance, variations in substituents at specific positions on the pyrimidine ring can enhance solubility and metabolic stability, leading to improved therapeutic profiles .

Case Studies

Case Study 1: Tinnitus Treatment

A recent study highlighted the efficacy of H4R antagonists, including derivatives of this compound, in reducing tinnitus symptoms. The study involved animal models where administration of the compound led to a significant decrease in auditory hypersensitivity and improvements in cochlear function, suggesting a promising avenue for human clinical trials .

Case Study 2: Inflammatory Disorders

Another investigation focused on the anti-inflammatory effects of compounds structurally related to this compound. In vitro assays demonstrated that these compounds effectively inhibited cytokine production from activated macrophages, indicating their potential utility in treating autoimmune diseases where inflammation plays a critical role .

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid with two closely related pyrimidine derivatives, focusing on substituent effects, solubility, and functional attributes.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity and Stability: The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases electrophilicity, making it reactive in nucleophilic substitution reactions. The cyclopropyl group in 6-cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid confers ring strain, which may contribute to its instability and discontinuation .

Solubility and Lipophilicity: The isopropyl group in the target compound likely increases lipophilicity (logP >3 predicted), reducing aqueous solubility compared to the methyl or cyclopropyl analogs.

Biological Activity :

- Pyrimidine-4-carboxylic acid derivatives are often explored as kinase inhibitors or protease modulators. The azepane ring’s larger size may allow for unique interactions with enzyme active sites compared to smaller piperidine or methyl substituents.

Biological Activity

2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with an azepane group and an isopropyl group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

- IUPAC Name : 2-(azepan-1-yl)-6-propan-2-ylpyrimidine-4-carboxylic acid

- Molecular Formula : C14H21N3O2

- CAS Number : 1181649-90-0

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. A common method includes the reaction of 2-chloro-6-isopropylpyrimidine with azepane in the presence of sodium hydride, yielding the desired product.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess such activity. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Preliminary studies have suggested that this compound may inhibit specific cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. Research into similar pyrimidine derivatives has demonstrated their ability to induce apoptosis in cancer cells, which could be extrapolated to this compound .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors involved in critical biological processes. This interaction can lead to alterations in enzyme activity or receptor signaling, resulting in various biological effects .

Research Findings and Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Antimicrobial Activity :

- Case Study on Anticancer Effects :

Data Summary Table

Q & A

Q. What are the established synthetic routes for 2-(Azepan-1-yl)-6-isopropylpyrimidine-4-carboxylic acid, and what experimental conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including condensation of azepane with substituted pyrimidine precursors, followed by carboxylation. Key steps require catalysts (e.g., palladium or copper complexes) and solvents like dimethylformamide (DMF) or toluene to facilitate cyclization. Reaction temperature (80–120°C) and stoichiometric ratios of intermediates (e.g., azepane:pyrimidine derivatives at 1:1.2) are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and azepane ring integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives. Differential Scanning Calorimetry (DSC) monitors thermal stability during storage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritancy. Storage conditions (2–8°C, inert atmosphere) prevent degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels. Safety Data Sheets (SDS) should be reviewed for toxicity profiles and emergency procedures .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting enzymes or receptors structurally analogous to its pyrimidine-carboxylic acid scaffold. For example, kinase inhibition assays (e.g., EGFR or CDK2) or antimicrobial susceptibility testing (MIC against S. aureus or E. coli) using serial dilutions (1–100 µM). Dose-response curves and IC₅₀ calculations identify preliminary bioactivity .

Advanced Research Questions

Q. What statistical experimental design (DoE) strategies optimize reaction parameters for scaled synthesis?

A fractional factorial design evaluates variables like catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). Response Surface Methodology (RSM) models interactions between parameters to maximize yield and minimize impurities. Central Composite Designs (CCD) are preferred for non-linear optimization .

Q. How can computational methods predict reaction pathways and transition states for novel derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map energy profiles of azepane-pyrimidine coupling steps. Transition state analysis identifies rate-limiting steps, while Molecular Dynamics (MD) simulations assess solvent effects on intermediate stability. Machine learning models (e.g., neural networks) trained on reaction databases propose optimal substituents for target properties .

Q. What methodologies resolve contradictions in observed vs. predicted biological activity data?

Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement. Metabolomic profiling identifies off-target interactions or metabolic instability. Free-energy perturbation (FEP) calculations refine structure-activity relationships (SAR) by quantifying binding energy differences between analogs .

Q. How can reactor design principles address scalability challenges in continuous-flow synthesis?

Microfluidic reactors enhance heat/mass transfer for exothermic steps (e.g., carboxylation). Tubular reactors with immobilized catalysts (e.g., Pd on Al₂O₃) enable continuous production. Process Analytical Technology (PAT) tools, such as inline FTIR, monitor intermediate concentrations in real time to maintain quality control .

Q. What strategies explore this compound’s potential in targeted drug delivery systems?

Conjugate with PEGylated nanoparticles or liposomes to improve bioavailability. Surface functionalization (e.g., folate ligands) enables tumor-specific targeting. In vivo pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models validate delivery efficiency. Radiolabeling (³H or ¹⁴C) tracks biodistribution .

Methodological Notes

- Data Interpretation : Cross-validate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) to resolve mechanistic ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC for animal studies) and data reproducibility standards (e.g., OECD GLP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.